Decapeptide-12

Description

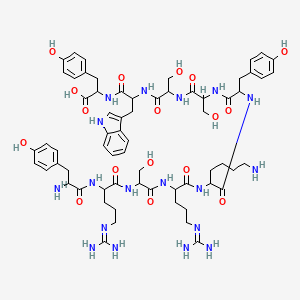

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFAMLECFSFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N18O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decapeptide-12: A Technical Guide to its Synthesis, Sequence, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapeptide-12, a synthetic oligopeptide with the amino acid sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention in the fields of dermatology and cosmetology for its potent tyrosinase inhibitory activity.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its synthesis via solid-phase peptide synthesis (SPPS), its primary structure, and its mechanism of action. Quantitative data on its biological activity are presented, along with a detailed, representative experimental protocol for its synthesis and purification. Furthermore, this document includes visualizations of its signaling pathway and experimental workflow to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a synthetic peptide composed of ten amino acids.[2] It was specifically designed to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.[3][4] By modulating this pathway, this compound offers a targeted approach to reducing hyperpigmentation and promoting a more even skin tone.[3] Its efficacy as a tyrosinase inhibitor has been demonstrated in various studies, making it a subject of interest for dermatological and cosmetic applications.

Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound has been consistently reported as a linear sequence of ten amino acids.

Table 1: Amino Acid Sequence of this compound [2][5]

| Full Name | Three-Letter Code | One-Letter Code |

| Tyrosine | Tyr | Y |

| Arginine | Arg | R |

| Serine | Ser | S |

| Arginine | Arg | R |

| Lysine | Lys | K |

| Tyrosine | Tyr | Y |

| Serine | Ser | S |

| Serine | Ser | S |

| Tryptophan | Trp | W |

| Tyrosine | Tyr | Y |

Sequence: H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH[2]

Table 2: Physicochemical Properties of this compound [2][4]

| Property | Value |

| Molecular Formula | C65H90N18O17 |

| Molecular Weight | 1395.5 g/mol |

| Appearance | White lyophilized powder |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

This compound is synthesized using Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for the efficient and controlled assembly of amino acids into a peptide chain on a solid support.[6] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.

Representative Experimental Protocol for Solid-Phase Synthesis

This protocol is a representative procedure for the manual synthesis of this compound on a 0.1 mmol scale using Fmoc/tBu strategy.

Materials:

-

Resin: Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid).

-

Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

-

Solvents: DMF, Dichloromethane (DCM).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Precipitation Solvent: Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Pre-activate Fmoc-Tyr(tBu)-OH with HCTU and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (for each subsequent amino acid):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) with HCTU and DIPEA in DMF.

-

Add the activated amino acid to the resin and react for 2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for all 10 amino acids in the sequence (Trp, Ser, Ser, Tyr, Lys, Arg, Ser, Arg, Tyr).

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), remove the Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound as a white powder.

-

Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry (MS).[3]

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the competitive inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[1][3] By binding to the active site of tyrosinase, this compound prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby reducing the production of melanin.[4]

Table 3: Quantitative Biological Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | Mushroom Tyrosinase | 40 µM | [7] |

| Kd | Tyrosinase | 61.1 µM | [7] |

Studies have shown that this compound can significantly reduce melanin content in cultured melanocytes without affecting cell proliferation, indicating its specific inhibitory action on melanogenesis.[1]

Caption: this compound inhibits the tyrosinase-catalyzed steps in melanogenesis.

Conclusion

This compound is a well-defined synthetic oligopeptide with a specific amino acid sequence that confers potent tyrosinase inhibitory activity. Its synthesis via solid-phase peptide synthesis is a robust and established method, allowing for the production of high-purity peptide for research and development. The targeted mechanism of action, coupled with demonstrated efficacy in reducing melanin production, underscores the potential of this compound in various applications within dermatology and drug development. This technical guide provides a foundational understanding of the synthesis, structure, and function of this compound to support further scientific investigation and application.

References

- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. WO2012154959A1 - Peptide tyrosinase inhibitors and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Primary Biological Functions of Decapeptide-12

Abstract

This compound, a synthetic oligopeptide with the sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention in dermatological and cellular research for its potent biological activities.[1] This technical guide provides a comprehensive overview of the primary biological functions of this compound, with a core focus on its well-documented role as a competitive inhibitor of the enzyme tyrosinase, a critical regulator of melanogenesis. The document details the mechanism of action, summarizes key quantitative data from in-vitro and clinical studies, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and cellular biology.

Primary Biological Function: Inhibition of Melanogenesis via Tyrosinase Suppression

The principal and most extensively studied biological function of this compound is the inhibition of melanin synthesis.[2][3][4] Melanin is the primary pigment determining skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders such as melasma and solar lentigines.[3][5] The synthesis of melanin, or melanogenesis, is a complex process where the enzyme tyrosinase plays a rate-limiting role.[5][6]

Tyrosinase, a copper-containing enzyme, catalyzes the first two critical steps in the melanin synthesis pathway:

-

The hydroxylation of L-tyrosine to L-DOPA (monophenolase activity).[1][5]

-

The oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][5]

This compound functions as a potent competitive inhibitor of tyrosinase.[7][8] Its structure, particularly the presence of tyrosine residues, allows it to act as a substrate analogue, binding to the active site of the tyrosinase enzyme.[1][6] This binding action competitively blocks the natural substrate, L-tyrosine, from accessing the enzyme, thereby halting the downstream production of melanin.[1][6] Studies suggest the C-terminal tyrosine residue of the peptide is particularly crucial for this inhibitory binding near the copper ions in the tyrosinase active site.[1] Importantly, this inhibition of melanin content occurs without impacting melanocyte proliferation or viability, indicating a targeted enzymatic modulation rather than a cytotoxic effect.[1][2][8]

Signaling Pathway: Melanogenesis Inhibition

The following diagram illustrates the melanogenesis pathway and the specific point of inhibition by this compound.

Quantitative Data on Efficacy

The inhibitory potential of this compound has been quantified in numerous in-vitro and clinical studies. The data highlights its potency compared to other well-known skin-lightening agents.

Table 1: In-Vitro Efficacy of this compound

| Parameter | Value | Enzyme/Cell Source | Substrate | Comments | Reference |

| IC₅₀ | 40 µM | Mushroom Tyrosinase | L-DOPA | Represents the concentration for 50% inhibition. | [7][9][10] |

| IC₅₀ | 123 µM | Mushroom Tyrosinase | L-Tyrosine | Inhibition of monophenolase activity. | [7][8] |

| K_d_ | 61.1 µM | Tyrosinase | - | Dissociation constant, indicating binding affinity. | [7][9][10] |

| Human Tyrosinase Inhibition | 25-35% | Human Tyrosinase | L-DOPA or L-Tyrosine | At a concentration of 100 µM. | [7][8] |

| Melanin Content Reduction | 43% | Melanocytes | - | At 100 µM for 7 days, with no effect on cell proliferation. | [7][8] |

Table 2: Clinical Efficacy of this compound in Treating Hyperpigmentation

| Study Focus | Subjects | Treatment Regimen | Key Results | Reference |

| Facial Photodamage | 13 females (Fitzpatrick I-IV) | This compound system for 24 weeks | 38.5% improved from moderate to completely cleared; 30.7% from moderate to mild. | [2][11] |

| Melasma | 33 Hispanic females | 0.01% this compound system for 16 weeks | Mean decrease in MASI scores of 36% (4 wks), 46% (8 wks), 54% (12 wks), and 60% (16 wks). | [12] |

| Recalcitrant Melasma | Small pilot study | 0.01% this compound cream twice daily | 40% reduction in melasma appearance at 12 weeks; 50% at 16 weeks. | [13][14] |

| Post-Inflammatory Hyperpigmentation | Case study | Dermalinfusion + topical 0.01% this compound cream | Accelerated clearance of PIH in skin of color. | [13][15] |

Other Reported Biological Activities

While tyrosinase inhibition is its primary function, some research models suggest this compound may have broader cellular effects.

-

Sirtuin (SIRT) Gene Transcription: In human neonatal keratinocyte progenitors, this compound (100 µM, 72h) was shown to increase the transcription of SIRT1, SIRT3, SIRT6, and SIRT7.[7] Sirtuins are involved in cellular processes like aging, DNA repair, and metabolic regulation.[1]

-

Immunomodulation: At higher concentrations (0-1 mM), this compound has been observed to reduce the proliferation of Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

In-Vitro Tyrosinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase in a cell-free system.

Objective: To determine the IC₅₀ value of this compound against tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound stock solution

-

96-well microplate

-

Microplate reader (spectrophotometer)

Protocol:

-

Preparation: Prepare serial dilutions of this compound in phosphate buffer. A positive control (e.g., Kojic Acid) and a negative control (buffer only) should be prepared.

-

Enzyme Addition: To each well of a 96-well plate, add 20 µL of the test material (this compound dilution, positive control, or negative control).

-

Incubation with Enzyme: Add 50 µL of tyrosinase enzyme solution to each well. Incubate the plate at 25°C for 10 minutes.[16]

-

Substrate Addition: Initiate the reaction by adding 30 µL of L-DOPA substrate solution to each well.[16]

-

Measurement: Immediately place the plate in a microplate reader and measure the optical density (absorbance) at 475-510 nm.[16][17] Take readings every minute for 20-60 minutes to monitor the formation of dopachrome.[16][18]

-

Calculation:

-

Calculate the rate of reaction (slope) for each concentration.

-

Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = [(Slope of Negative Control - Slope of Sample) / Slope of Negative Control] * 100[16]

-

Plot the percent inhibition against the log of this compound concentration and determine the IC₅₀ value using non-linear regression.

-

Experimental Workflow: Tyrosinase Inhibition Assay

Melanin Content Assay in Cell Culture

This assay measures the effect of this compound on melanin production in cultured melanocytes.

Objective: To quantify the reduction in melanin synthesis in melanocytes following treatment with this compound.

Materials:

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, TPA, etc.)

-

This compound

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed melanocytes in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound. An untreated control group is essential. For stimulated synthesis, an agent like α-MSH can be added.[19]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours to 7 days).[7][8]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer. This will dissolve the cells and release the melanin.

-

Quantification:

-

Measure the absorbance of the cell lysates at 475 nm using a microplate reader.[17] The absorbance is directly proportional to the melanin content.

-

A parallel plate should be used to perform a cell viability assay (e.g., Crystal Violet or MTT) to ensure the observed reduction in melanin is not due to cytotoxicity.[17]

-

-

Normalization: Normalize the melanin content to the total protein content or cell number to account for any minor differences in cell proliferation.

Conclusion

The primary biological function of this compound is the potent and competitive inhibition of the tyrosinase enzyme. This mechanism effectively reduces melanin synthesis without inducing melanocyte cytotoxicity, making it a molecule of significant interest for the management of hyperpigmentation disorders. Quantitative in-vitro data and clinical studies consistently support its efficacy and safety profile.[2][7][8] While preliminary research suggests potential roles in modulating sirtuin pathways and immune responses, these functions require further investigation. The experimental protocols and data presented in this guide provide a technical foundation for professionals working on the research and development of novel dermatological agents.

References

- 1. dorseteye.com [dorseteye.com]

- 2. Open-label evaluation of the skin-brightening efficacy of a skin-brightening system using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omizzur.com [omizzur.com]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [novoprolabs.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. scribd.com [scribd.com]

- 12. Open-label evaluation of a novel skin brightening system containing 0.01% this compound in combination with 20% buffered glycolic acid for the treatment of mild to moderate facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined Topical Delivery and Dermalinfusion of this compound Accelerates Resolution of Post-Inflammatory Hyperpigmentation in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 14. researchgate.net [researchgate.net]

- 15. corepeptides.com [corepeptides.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. Dipeptides Inhibit Melanin Synthesis in Mel-Ab Cells through Down-Regulation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. activeconceptsllc.com [activeconceptsllc.com]

- 19. Anti-Melanogenesis Effects of a Cyclic Peptide Derived from Flaxseed via Inhibition of CREB Pathway [mdpi.com]

Decapeptide-12: A Technical Guide to Tyrosinase Inhibition in Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapeptide-12, a synthetic oligopeptide with the amino acid sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This technical guide provides a comprehensive overview of the role of this compound in tyrosinase inhibition, its mechanism of action, and its efficacy in reducing hyperpigmentation. Detailed experimental protocols for key assays, quantitative data from in vitro and in vivo studies, and visualizations of relevant pathways and workflows are presented to support further research and development in the fields of dermatology and cosmetology.

Introduction

Melanogenesis is the complex process responsible for the production of melanin, the primary determinant of skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, aberrant or excessive melanin production can lead to various hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[2] The enzymatic cascade of melanogenesis is primarily regulated by tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Consequently, the inhibition of tyrosinase activity is a principal strategy for the development of skin-lightening and depigmenting agents.

This compound has garnered significant attention as a competitive inhibitor of tyrosinase.[4] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the downstream cascade of melanin production.[1] Notably, this compound has demonstrated a favorable safety profile, with studies indicating a low incidence of side effects and a lack of cytotoxicity towards melanocytes, distinguishing it from traditional depigmenting agents like hydroquinone.[5][6]

Mechanism of Action: Competitive Inhibition of Tyrosinase

This compound functions as a competitive inhibitor of tyrosinase.[4] This mode of inhibition is characterized by the inhibitor molecule reversibly binding to the active site of the enzyme, the same site to which the substrate (L-tyrosine) would normally bind. The structural similarity of the tyrosine residues within this compound to the natural substrate L-tyrosine is thought to be crucial for its inhibitory activity.[1] By occupying the active site, this compound prevents the catalytic conversion of L-tyrosine to L-DOPA, effectively halting the initial step of melanogenesis.[1][3]

Kinetic studies have confirmed this competitive inhibition mechanism, demonstrating that the inhibitory effect of this compound can be overcome by increasing the substrate concentration.[7] Docking simulations have further elucidated the interaction, suggesting that the C-terminal tyrosine residue of this compound plays a significant role in binding near the copper ions within the tyrosinase active site, acting as a substrate analogue.[1]

Quantitative Data on Tyrosinase Inhibition and Efficacy

The efficacy of this compound in inhibiting tyrosinase and reducing melanin has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Tyrosinase Inhibition and Binding Affinity

| Parameter | Enzyme Source | Value | Reference(s) |

| IC50 (diphenolase activity) | Mushroom Tyrosinase | 40 µM | [4] |

| IC50 (monophenolase activity) | Mushroom Tyrosinase | 123 µM | [4] |

| Human Tyrosinase Inhibition | Human Melanocytes | 25-35% at 100 µM | [4] |

| Binding Affinity (Kd) | Tyrosinase | 61.1 µM | [4] |

Table 2: Cellular Efficacy in Melanin Reduction

| Cell Line | Treatment Concentration | Duration | Melanin Reduction | Reference(s) |

| Melanocytes | 100 µM | 7 days | 43% | [4][7] |

Table 3: Clinical Efficacy in Hyperpigmentation Treatment

| Condition | Study Design | Treatment | Duration | Key Results | Reference(s) |

| Facial Hyperpigmentation (Photodamage) | Open-label, prospective | This compound in a skin-brightening system | 24 weeks | 38.5% of subjects with moderate photodamage achieved complete clearance. 30.7% improved from moderate to mild photodamage. | [5][7] |

| Mild to Moderate Melasma | Open-label, prospective, multicenter | 0.01% this compound cream in a brightening system | 16 weeks | Mean decrease in MASI scores: 36% (wk 4), 46% (wk 8), 54% (wk 12), 60% (wk 16). | [8][9] |

| Recalcitrant Melasma | Pilot clinical study | 0.01% this compound cream | 16 weeks | 40% reduction in melasma appearance at 12 weeks; 50% at 16 weeks. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity by quantifying the formation of dopachrome from the oxidation of a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (test inhibitor)

-

Kojic Acid or Hydroquinone (positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer. L-tyrosine may require gentle heating to dissolve.

-

Prepare stock solutions of this compound and the positive control at various concentrations in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test inhibitor solution (this compound at various concentrations) or control solution.

-

Mushroom tyrosinase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance of the wells at 475 nm (for dopachrome formation from L-DOPA) or 490 nm (for dopachrome formation from L-tyrosine) at regular intervals (e.g., every minute) for a defined period (e.g., 20-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.

Materials:

-

B16F10 mouse melanoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in culture plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Include an untreated control group.

-

-

Cell Lysis and Melanin Quantification:

-

After the treatment period, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin.

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance of the lysate at 405 nm or 492 nm using a spectrophotometer.

-

-

Data Analysis:

-

The melanin content is proportional to the absorbance reading.

-

Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like the BCA assay) to account for differences in cell number.

-

Calculate the percentage of melanin reduction compared to the untreated control.

-

Clinical Evaluation of Hyperpigmentation

Clinical trials are essential to evaluate the in vivo efficacy and safety of this compound.

Study Design:

-

A typical study would be a randomized, double-blind, placebo-controlled trial.

-

Subjects with a specific type of hyperpigmentation (e.g., melasma, solar lentigines) are recruited.

-

The treatment group applies a formulation containing this compound, while the control group applies a placebo formulation.

Efficacy Assessment:

-

Melasma Area and Severity Index (MASI): A standardized scoring system that evaluates the area of involvement, darkness, and homogeneity of melasma.

-

Global Assessment of Photodamage (GAP) Severity Scale: A photographic scale used by investigators to grade the overall severity of photodamage.

-

Standardized Digital Photography: High-resolution images taken at baseline and follow-up visits under consistent lighting conditions to visually assess changes in pigmentation.

-

Colorimetric Measurements: Use of a mexameter or chromameter to objectively measure changes in melanin and erythema indices.

-

Subject Self-Assessment: Questionnaires to gauge the participant's perception of improvement.

Safety and Tolerability Assessment:

-

Monitoring and recording of any adverse events, such as skin irritation, redness, or itching.

Visualizations

Signaling Pathway of Melanogenesis and this compound Inhibition

Caption: this compound competitively inhibits tyrosinase, blocking melanin synthesis.

Experimental Workflow for In Vitro Tyrosinase Inhibition Assay

References

- 1. Determination of melanin content in melanoma cells [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Development of a photographic scale for consistency and guidance in dermatological assessment of forearm sun damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

Decapeptide-12: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapeptide-12, a synthetic oligopeptide with the amino acid sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols for key in-vitro and in-vivo assays, a summary of quantitative efficacy data, and an exploration of its synthesis and safety profile. Visualizations of the melanogenesis signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biochemical interactions and evaluation methodologies.

Introduction

Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common dermatological conditions characterized by the overproduction and uneven distribution of melanin.[1][2] Traditional topical treatments have often relied on agents like hydroquinone, which, despite its efficacy, can be associated with side effects such as skin irritation and paradoxical hyperpigmentation.[3] This has driven the search for safer and more targeted therapeutic agents. This compound was developed by researchers at Stanford University as a novel solution for skin brightening.[3] It functions by competitively inhibiting the tyrosinase enzyme, thereby modulating melanin production without causing cytotoxicity to melanocytes.[2][3]

Mechanism of Action: Inhibition of Melanogenesis

The primary mechanism of action of this compound is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biochemical pathway of melanin synthesis (melanogenesis).[2] By binding to the active site of tyrosinase, this compound prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively reducing the production of both eumelanin and pheomelanin.[4]

Melanogenesis Signaling Pathway

The production of melanin is a complex process regulated by various signaling pathways. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes is a key trigger. This initiates a cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates the cyclic AMP-responsive element-binding protein (CREB), which upregulates the expression of microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte differentiation and function, and it promotes the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). This compound acts downstream in this pathway, directly inhibiting the enzymatic activity of tyrosinase.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in-vitro and in-vivo studies. The following tables summarize the key findings.

Table 1: In-Vitro Tyrosinase Inhibition

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| This compound | Mushroom | L-DOPA | 40 | [4] |

| This compound | Mushroom | L-Tyrosine | 123 | [4] |

| Hydroquinone | Mushroom | - | 680 | [5] |

Table 2: In-Vitro Melanin Content Reduction

| Cell Line | Treatment | Concentration (µM) | Duration | Melanin Reduction (%) | Reference |

| Melanocytes | This compound | 100 | 7 days | 43 | [4] |

Table 3: Clinical Study Results for Hyperpigmentation

| Study Population | Condition | Treatment Regimen | Duration | Key Outcomes | Reference |

| 13 female subjects (Fitzpatrick I-IV) | Facial hyperpigmentation from photodamage | This compound with antioxidant cleanser, glycolic-acid moisturizer, and sunscreen | 24 weeks | 38.5% achieved complete clearance from moderate photodamage; 30.7% improved from moderate to mild. | [1][6] |

| 33 Hispanic female subjects | Mild-to-moderate melasma | 0.01% this compound cream, antioxidant cleanser, 20% buffered glycolic acid lotion, and SPF 30 sunscreen | 16 weeks | Mean decrease in MASI scores of 60%. | [7][8] |

| Case study (Fitzpatrick IV) | Post-inflammatory hyperpigmentation | Topical 0.01% this compound cream and dermalinfusion | - | Accelerated clearance compared to placebo. | [2][5] |

Experimental Protocols

In-Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound, kojic acid, and mushroom tyrosinase in appropriate solvents (e.g., DMSO for test compounds, phosphate buffer for enzyme).

-

In a 96-well plate, add 20 µL of various concentrations of this compound or control solutions.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader to quantify the formation of dopachrome.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This protocol describes the quantification of melanin content in cultured B16F10 melanoma cells following treatment with this compound.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

1 N NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound (with or without α-MSH) and incubate for 72 hours.

-

Wash the cells with PBS and harvest them using trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the cell pellet by adding 1 N NaOH with 10% DMSO and incubating at 80°C for 1 hour.

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cell lysate, which is determined using a standard protein assay (e.g., BCA assay).

Synthesis of this compound

This compound (Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr) is synthesized using solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu strategy.

General Principle of Fmoc/tBu SPPS: The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for Ser and Tyr, pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg, and tert-butyloxycarbonyl (Boc) for Lys and Trp.

Step-by-Step Synthesis Outline:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal acid) is deprotected to expose the free amino group.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) is activated and coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed using a mild base (e.g., 20% piperidine in DMF) to expose the N-terminal amine of the growing peptide chain.

-

Subsequent Amino Acid Couplings: The cycle of coupling and deprotection is repeated for each subsequent amino acid in the sequence (Trp, Ser, Ser, Tyr, Lys, Arg, Ser, Arg, Tyr), using the appropriately protected Fmoc-amino acid derivatives (Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH).

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Safety and Toxicology

Preclinical safety data for this compound indicates a favorable safety profile.

-

Cytotoxicity: In-vitro studies have shown that this compound is not cytotoxic to human melanocytes, a significant advantage over some traditional skin-lightening agents.[2]

-

Skin Irritation and Sensitization: Clinical studies have reported a low incidence of side effects, with treatments being generally well-tolerated.[1][7][9] Some studies noted rare occurrences of mild erythema, dryness, and pruritus.[6]

-

Mutagenicity and Genotoxicity: While specific public data on mutagenicity and genotoxicity for this compound is limited, peptides are generally considered to have a low potential for such effects due to their nature as amino acid polymers that are metabolized into naturally occurring components. Standard in-vitro and in-vivo assays, such as the Ames test and micronucleus assay, would be part of a comprehensive safety assessment.[10]

-

Phototoxicity: While one source suggests that this compound may increase photosensitivity, this is not a widely reported finding in the primary clinical literature.[11] As with any skincare regimen targeting hyperpigmentation, the use of a broad-spectrum sunscreen is recommended.

Conclusion

This compound represents a significant advancement in the topical management of hyperpigmentation. Its targeted mechanism of action, involving the competitive inhibition of tyrosinase, allows for effective modulation of melanin production with a favorable safety profile. The in-vitro and in-vivo data consistently demonstrate its efficacy in reducing hyperpigmentation from various etiologies. For researchers and drug development professionals, this compound serves as a promising lead compound and a valuable tool for further investigation into the regulation of melanogenesis and the development of next-generation dermatological therapies.

References

- 1. Open-label evaluation of the skin-brightening efficacy of a skin-brightening system using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined Topical Delivery and Dermalinfusion of this compound Accelerates Resolution of Post-Inflammatory Hyperpigmentation in Skin of Color - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. qualitide.com [qualitide.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Decapeptide 12: A promising solution for skin pigmentation issues - PEPTIDE APPLICATIONS [mobelbiochem.com]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. muscleandbrawn.com [muscleandbrawn.com]

Decapeptide-12: A Novel Modulator of Cellular Senescence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Decapeptide-12, a synthetic oligopeptide with the sequence H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH, has garnered significant attention for its well-documented effects on melanogenesis through the inhibition of the tyrosinase enzyme.[1][2][3][4] Emerging research, however, illuminates a broader potential for this peptide in the realm of cellular aging. This technical guide synthesizes the current understanding of this compound's impact on cellular senescence, focusing on its mechanism of action via the upregulation of sirtuins. We provide a comprehensive overview of the pertinent signaling pathways, quantitative data from key studies, and detailed experimental protocols for the assays central to this field of research. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting cellular senescence.

Introduction to Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest.[5] While it serves as a crucial tumor-suppressive mechanism and is involved in embryonic development and wound healing, the accumulation of senescent cells in tissues is a hallmark of aging and contributes to a wide range of age-related pathologies.[5] Senescent cells are metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[5] The SASP can disrupt tissue microenvironments, induce chronic inflammation, and even promote senescence in neighboring cells.[5]

Key molecular markers of cellular senescence include increased activity of senescence-associated β-galactosidase (SA-β-gal) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p16INK4a and p21CIP1.[6][7] These proteins enforce the cell cycle arrest characteristic of senescent cells.[6][7]

This compound and its Emerging Role in Cellular Senescence

While initially recognized for its application in dermatology for hyperpigmentation, this compound is now being investigated for its potential anti-aging and cellular health benefits.[4] The primary mechanism through which this compound is thought to influence cellular senescence is by modulating the expression of sirtuins, a class of NAD+-dependent deacetylases that play a pivotal role in regulating cellular processes related to aging, stress resistance, and longevity.[1][8]

Mechanism of Action: Sirtuin Upregulation

Studies have demonstrated that this compound can significantly increase the transcription of several sirtuin genes in human epidermal keratinocyte progenitors.[8] This upregulation of sirtuins is a key event that links this compound to the modulation of cellular senescence pathways. Sirtuins, particularly SIRT1 and SIRT6, are known to delay cellular senescence through various mechanisms, including enhancing DNA repair, maintaining telomere integrity, and regulating the expression of key senescence-associated proteins.[9][10][11][12]

Quantitative Data on this compound's Effect on Sirtuin Expression

The following table summarizes the quantitative data on the effect of this compound on sirtuin gene transcription in human neonatal keratinocyte progenitors after 72 hours of treatment with 100 μM this compound.[8]

| Sirtuin Gene | Fold Increase in Transcription (Mean ± SD) |

| SIRT1 | 141 ± 11% |

| SIRT3 | 121 ± 13% |

| SIRT6 | 147 ± 8% |

| SIRT7 | 95.4 ± 14% |

Signaling Pathways

This compound-Mediated Sirtuin Activation and Downstream Effects on Cellular Senescence

The upregulation of sirtuins by this compound initiates a cascade of events that can counteract the progression of cellular senescence. SIRT1 and SIRT6, in particular, are key players in this process.

-

SIRT1 Signaling: SIRT1 is known to deacetylate and thereby inhibit the activity of the tumor suppressor protein p53.[12][13] This, in turn, can lead to a reduction in the expression of p21CIP1, a downstream target of p53 and a critical enforcer of cell cycle arrest in senescent cells.[12][13] Furthermore, SIRT1 can repress the expression of p16INK4a through epigenetic modifications.[12] By downregulating both p16 and p21, SIRT1 activation can delay the onset of cellular senescence.[12][14][15]

-

SIRT6 Signaling: SIRT6 plays a crucial role in maintaining genomic stability and telomere integrity.[9][11][16][17] It facilitates DNA repair pathways and deacetylates histone H3 at telomeric chromatin, which helps to prevent telomere dysfunction—a known trigger of cellular senescence.[9][10][11][16]

The following diagram illustrates the proposed signaling pathway through which this compound may influence cellular senescence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods for the histochemical detection of SA-β-gal activity at pH 6.0, a hallmark of senescent cells.[18][19][20][21]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)

-

Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in sterile water.

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the freshly prepared staining solution to the cells.

-

Incubate the cells at 37°C without CO2 for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells.

Western Blotting for p16INK4a and p21CIP1

This protocol outlines the detection of p16 and p21 protein levels, which are typically upregulated in senescent cells.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p16INK4a and p21CIP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound and ensure that observed effects on senescence are not due to a reduction in cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has a potential role in modulating cellular senescence, primarily through the upregulation of sirtuins. This mechanism offers a promising avenue for the development of novel therapeutics targeting age-related decline and diseases.

Future research should focus on directly investigating the effects of this compound on the key markers of cellular senescence, such as SA-β-gal activity and the expression of p16INK4a and p21CIP1, in various cell types and in vivo models. Furthermore, a deeper exploration of the downstream signaling pathways activated by this compound-induced sirtuin expression will provide a more complete understanding of its anti-senescence properties. Elucidating the full spectrum of this compound's biological activities will be crucial for its potential translation into clinical applications for age-related conditions.

References

- 1. dorseteye.com [dorseteye.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Senotherapeutic peptide treatment reduces biological age and senescence burden in human skin models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Expression of p16 and p21 in the frontal association cortex of ALS/MND brains suggests neuronal cell cycle dysregulation and astrocyte senescence in early stages of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Regulation of stem cell aging by SIRT1 – Linking metabolic signaling to epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT1 as a therapeutic target in inflammaging of the pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT1 overexpression antagonizes cellular senescence with activated ERK/S6k1 signaling in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | SIRT6 in Senescence and Aging-Related Cardiovascular Diseases [frontiersin.org]

- 18. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. telomer.com.tr [telomer.com.tr]

- 20. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]

- 21. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

Decapeptide-12: A Technical Deep Dive into its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapeptide-12, a synthetic oligopeptide with the amino acid sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr, has emerged as a significant molecule in the field of dermatology and cosmetic science due to its potent skin-lightening properties.[1] This technical guide provides an in-depth exploration of the biochemical properties of this compound, focusing on its mechanism of action as a tyrosinase inhibitor, its effects on melanogenesis, and its interactions with relevant signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and skincare formulation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C65H90N18O17 | [2] |

| Molecular Weight | 1311.46 g/mol | [2] |

| Amino Acid Sequence | Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr (YRSRKYSSWY) | [1] |

| Appearance | White powder | [3] |

| Solubility | Soluble in water | [3] |

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its skin-lightening effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][4][5][6] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By inhibiting this enzyme, this compound effectively reduces the production of melanin.[1][4]

Quantitative Efficacy of Tyrosinase Inhibition

Numerous in vitro studies have quantified the inhibitory potency of this compound against tyrosinase.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Mushroom Tyrosinase | 40 µM | [5][6] |

| IC50 (Monophenolase) | Mushroom Tyrosinase | 123 µM | [5] |

| Kd | Tyrosinase | 61.1 µM | [5][6] |

| Inhibition of Human Tyrosinase | Human Tyrosinase | 25-35% at 100 µM | [2][5] |

Impact on Melanogenesis

By inhibiting tyrosinase, this compound directly impacts the process of melanogenesis, leading to a reduction in melanin content in melanocytes.

Quantitative Data on Melanin Reduction

| Cell Line/System | This compound Concentration | Melanin Reduction | Reference |

| Melanocytes | 100 µM (7 days) | 43% | [5] |

| Mild-to-moderate melasma (Hispanic females, 16 weeks) | 0.01% cream | 60% decrease in MASI scores | [7] |

| Facial hyperpigmentation (24 weeks) | Not specified | 38.5% achieved complete clearance | [1] |

Importantly, studies have shown that this compound reduces melanin content without affecting cell proliferation or viability, indicating a targeted effect on melanogenesis rather than general cytotoxicity.[1][5]

Signaling Pathways in Melanogenesis and the Role of this compound

Melanogenesis is regulated by a complex signaling cascade. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[9][10] Phosphorylated CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[9][11][12] MITF binds to the promoter regions of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), thereby stimulating their transcription and leading to melanin synthesis.[11][13]

This compound's primary role as a tyrosinase inhibitor places its action downstream of this signaling cascade, directly interfering with the enzymatic process of melanin production. While there is no direct evidence from the provided search results of this compound modulating the upstream components of the cAMP/PKA/CREB/MITF pathway, its ability to inhibit the final enzymatic step makes it an effective agent in controlling hyperpigmentation.

Other Biochemical Effects

Sirtuin Gene Transcription

Interestingly, research suggests that this compound may have effects beyond tyrosinase inhibition. Studies have shown that it can increase the transcription of several Sirtuin (SIRT) genes.

| Gene | Fold Increase in Transcription | Reference |

| SIRT1 | 141 ± 11% | [5] |

| SIRT3 | 121 ± 13% | [5] |

| SIRT6 | 147 ± 8% | [5] |

| SIRT7 | 95 ± 14% | [5] |

Sirtuins are a class of proteins involved in regulating cellular processes, including aging, inflammation, and cellular stress. The upregulation of these genes by this compound suggests potential anti-aging and cellular health benefits, though this area requires further investigation.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a general method for determining the tyrosinase inhibitory activity of this compound using mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer. Create a series of dilutions to test a range of concentrations.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

Mushroom tyrosinase solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader. The absorbance corresponds to the formation of dopachrome.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes a common method to quantify the effect of this compound on melanin production in a cell culture model.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Phosphate-buffered saline (PBS)

-

1N NaOH with 10% DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. A positive control (e.g., kojic acid) and a vehicle control should be included. If desired, stimulate melanogenesis with α-MSH.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS.

-

Lyse the cells and solubilize the melanin by adding 1N NaOH with 10% DMSO to each well.

-

Incubate the plate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to ensure complete melanin dissolution.

-

Measure the absorbance of the lysate at a wavelength of approximately 405 nm or 475 nm using a microplate reader.

-

To normalize the melanin content, perform a protein assay (e.g., BCA assay) on the cell lysates to determine the total protein concentration in each well.

-

Express the melanin content as the absorbance value normalized to the protein concentration (e.g., OD405/µg protein).

-

Calculate the percentage of melanin reduction compared to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound on cell viability.

Materials:

-

Target cell line (e.g., B16F10 melanocytes, HaCaT keratinocytes)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound and a vehicle control. A positive control for cytotoxicity (e.g., Triton X-100) should also be included.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Conclusion

This compound is a well-characterized oligopeptide with potent tyrosinase inhibitory activity, making it an effective agent for reducing hyperpigmentation. Its primary mechanism of action is the competitive inhibition of tyrosinase, which directly leads to a decrease in melanin synthesis. Quantitative data from both in vitro and clinical studies support its efficacy. Furthermore, its ability to upregulate sirtuin gene expression suggests potential additional benefits for skin health and anti-aging, warranting further investigation. The provided experimental protocols offer a framework for the continued study and evaluation of this compound and similar compounds in the field of dermatological research and development. This comprehensive technical overview provides a solid foundation for understanding the biochemical properties of this compound and its application in skincare and therapeutic contexts.

References

- 1. Open-label evaluation of the skin-brightening efficacy of a skin-brightening system using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bee pollen peptides as potent tyrosinase inhibitors with anti-melanogenesis effects in murine b16f10 melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Skin-Whitening Efficacy of a Novel Decapeptide (DP, KGYSSYICDK) Derived from Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [novoprolabs.com]

- 7. Open-label evaluation of a novel skin brightening system containing 0.01% this compound in combination with 20% buffered glycolic acid for the treatment of mild to moderate facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melanogenic Effects of Maclurin Are Mediated through the Activation of cAMP/PKA/CREB and p38 MAPK/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional co-activator regulates melanocyte differentiation and oncogenesis by integrating cAMP and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

Decapeptide-12 and Its Modulatory Role on SIRT1 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapeptide-12, a synthetic oligopeptide, has garnered significant attention in the scientific community for its diverse biological activities, including its influence on melanogenesis and, more recently, its potential role in cellular aging and longevity pathways. This technical guide provides an in-depth analysis of the interaction between this compound and the expression of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance, DNA repair, and metabolism. Emerging research suggests that this compound may upregulate the transcription of several sirtuin genes, positioning it as a compound of interest for further investigation in the fields of dermatology, gerontology, and pharmacology.[1][2][3] This document consolidates the current quantitative data, outlines detailed experimental protocols for studying this interaction, and proposes a potential signaling pathway for further validation.

Quantitative Data Summary

Recent in vitro studies have demonstrated the capacity of this compound to significantly increase the transcription of several sirtuin genes in human epidermal keratinocyte progenitors. The following table summarizes the reported quantitative data on the upregulation of SIRT1 and other sirtuins following treatment with this compound.[1][2][4]

| Sirtuin Gene | Concentration of this compound | Incubation Time | Fold Increase in Transcription (Mean ± SD) |

| SIRT1 | 100 µM | 72 hours | 141 ± 11% |

| SIRT3 | 100 µM | 72 hours | 121 ± 13% |

| SIRT6 | 100 µM | 72 hours | 147 ± 8% |

| SIRT7 | 100 µM | 72 hours | 95 ± 14% |

Experimental Protocols

The following sections detail a representative methodology for investigating the effect of this compound on SIRT1 gene expression in human epidermal keratinocyte progenitors. This protocol is based on standard molecular biology techniques and the available information from existing studies.

Cell Culture of Human Epidermal Keratinocyte Progenitors

-

Cell Source: Primary Human Epidermal Keratinocyte Progenitors (from neonatal foreskin or adult skin biopsies).

-

Culture Medium: Keratinocyte Serum-Free Growth Medium supplemented with bovine pituitary extract and epidermal growth factor.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, they are passaged using a trypsin/EDTA solution. For experiments, cells between passages 2 and 4 are typically used to ensure genetic stability and robust physiological responses.

Treatment with this compound

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the lyophilized powder in a sterile, biocompatible solvent (e.g., sterile phosphate-buffered saline or cell culture medium) to a concentration of 10 mM. The stock solution is then filter-sterilized and stored at -20°C.

-

Cell Seeding: Keratinocyte progenitors are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere and grow for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM). A vehicle control (medium with the solvent used for the stock solution) is included in all experiments.

-

Incubation: The cells are incubated with this compound for a specified period, typically 72 hours, to allow for transcriptional changes to occur.

RNA Extraction and cDNA Synthesis

-

RNA Isolation: Total RNA is extracted from the treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design: Gene-specific primers for human SIRT1, SIRT3, SIRT6, SIRT7, and a reference gene (e.g., GAPDH or β-actin) are designed using primer design software and validated for specificity and efficiency.

-

qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis to confirm the specificity of the amplified product.

-

-

Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with the reference gene used for normalization.

Mandatory Visualizations

Caption: Experimental workflow for analyzing the effect of this compound on sirtuin gene expression.

Caption: Proposed signaling pathway for this compound-induced SIRT1 gene expression.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent modulator of sirtuin gene expression, particularly SIRT1, in human keratinocyte progenitors.[1][2][4] The upregulation of SIRT1, a key enzyme in cellular longevity and stress response, opens up new avenues for the therapeutic application of this compound in age-related skin conditions and potentially other systemic aging processes.

The precise molecular mechanism by which this compound upregulates SIRT1 transcription is not yet fully elucidated. The proposed signaling pathway in this guide, involving a putative cell surface receptor and a subsequent intracellular signaling cascade, is a hypothetical model designed to stimulate further research. Future studies should focus on:

-

Identifying the specific cell surface receptor(s) that this compound interacts with to initiate the signaling cascade.

-

Elucidating the downstream second messengers and protein kinases involved in transducing the signal from the cell membrane to the nucleus.

-

Confirming the activation and binding of specific transcription factors to the SIRT1 gene promoter in response to this compound treatment.

-

Investigating the long-term effects of this compound-induced SIRT1 expression on keratinocyte function, including cellular senescence, DNA repair, and response to oxidative stress.

A comprehensive understanding of this pathway will be crucial for the rational design of more potent and specific sirtuin-modulating peptides for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this compound's promising role in cellular health and longevity.

References

- 1. Total RNA isolation and RT-PCR analysis of human primary keratinocytes cells [bio-protocol.org]

- 2. Comprehensive RNA sequencing in primary murine keratinocytes and fibroblasts identifies novel biomarkers and provides potential therapeutic targets for skin-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed differentiation of human pluripotent stem cells into epidermal keratinocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]

Decapeptide-12: A Novel Frontier in Inflammation Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Decapeptide-12, a synthetic oligopeptide composed of ten amino acids (H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH), has garnered significant attention for its well-documented inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] While its application in dermatology for treating hyperpigmentation is established, emerging evidence suggests a promising, yet less-explored, potential in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, its potential mechanisms of action, and detailed experimental protocols for its investigation. The primary focus is on its capacity to modulate immune cell proliferation and its interaction with sirtuin pathways, which are intrinsically linked to inflammatory regulation. This document aims to serve as a foundational resource for scientists and researchers investigating novel anti-inflammatory therapeutic agents.

Introduction to this compound